molecular formula C11H19Cl3O4Si B14430234 Diethyl [4-(trichlorosilyl)butyl]propanedioate CAS No. 83818-42-2

Diethyl [4-(trichlorosilyl)butyl]propanedioate

Cat. No.: B14430234
CAS No.: 83818-42-2
M. Wt: 349.7 g/mol
InChI Key: RKUCFDAEMZYEIE-UHFFFAOYSA-N
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Description

Diethyl [4-(trichlorosilyl)butyl]propanedioate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a butyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [4-(trichlorosilyl)butyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Diethyl [4-(trichlorosilyl)butyl]propanediol.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl [4-(trichlorosilyl)butyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [4-(trichlorosilyl)butyl]propanedioate involves its ability to undergo nucleophilic substitution reactions. The trichlorosilyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in various synthetic applications to introduce silicon-containing functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of Diethyl [4-(trichlorosilyl)butyl]propanedioate.

    Trimethylsilyl derivatives: Similar organosilicon compounds with different alkyl groups attached to the silicon atom.

Uniqueness

This compound is unique due to the presence of both ester and trichlorosilyl functional groups, which impart distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .

Properties

CAS No.

83818-42-2

Molecular Formula

C11H19Cl3O4Si

Molecular Weight

349.7 g/mol

IUPAC Name

diethyl 2-(4-trichlorosilylbutyl)propanedioate

InChI

InChI=1S/C11H19Cl3O4Si/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8-19(12,13)14/h9H,3-8H2,1-2H3

InChI Key

RKUCFDAEMZYEIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCC[Si](Cl)(Cl)Cl)C(=O)OCC

Origin of Product

United States

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